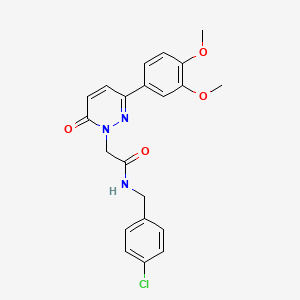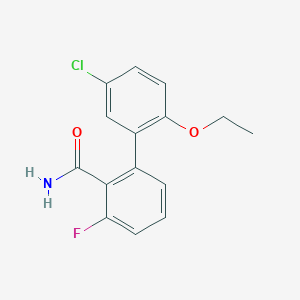![molecular formula C12H11BrN2O2 B5672439 (3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]piperazin-2-one CAS No. 63656-19-9](/img/structure/B5672439.png)
(3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]piperazin-2-one: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazin-2-one ring substituted with a 4-bromophenyl group and an oxoethylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]piperazin-2-one typically involves the condensation of 4-bromobenzaldehyde with piperazin-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]piperazin-2-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxo derivatives with increased oxidation states.
Reduction: Formation of reduced derivatives with decreased oxidation states.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
(3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]piperazin-2-one: has found applications in several areas of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]piperazin-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
(3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]piperazin-2-one: can be compared with other similar compounds, such as:
- 2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione : This compound also contains a piperazine ring and a 4-bromophenyl group but differs in its additional substituents and overall structure.
- Dichloroaniline derivatives : These compounds have an aniline ring substituted with chlorine atoms and share some structural similarities with this compound.
The uniqueness of This compound
Eigenschaften
CAS-Nummer |
63656-19-9 |
|---|---|
Molekularformel |
C12H11BrN2O2 |
Molekulargewicht |
295.13 g/mol |
IUPAC-Name |
3-[2-(4-bromophenyl)-2-oxoethylidene]piperazin-2-one |
InChI |
InChI=1S/C12H11BrN2O2/c13-9-3-1-8(2-4-9)11(16)7-10-12(17)15-6-5-14-10/h1-4,7,14H,5-6H2,(H,15,17) |
InChI-Schlüssel |
ZIEULCWGCAWXEX-UHFFFAOYSA-N |
Isomerische SMILES |
C1CNC(=O)/C(=C/C(=O)C2=CC=C(C=C2)Br)/N1 |
SMILES |
C1CNC(=O)C(=CC(=O)C2=CC=C(C=C2)Br)N1 |
Kanonische SMILES |
C1CNC(=O)C(=CC(=O)C2=CC=C(C=C2)Br)N1 |
Löslichkeit |
17.8 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,9bR)-2-[4-(1,2,4-triazol-1-yl)butanoyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5672359.png)
![N-[rel-(3R,4S)-4-isopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanamide hydrochloride](/img/structure/B5672367.png)
![N-[(3R,4S)-1-(3-fluoropyridin-2-yl)-4-propylpyrrolidin-3-yl]-2-(methanesulfonamido)acetamide](/img/structure/B5672373.png)
![4-methyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine](/img/structure/B5672375.png)
![1-[3-FLUORO-4-(4-METHYLPIPERAZINO)PHENYL]-1-BUTANONE](/img/structure/B5672378.png)

![N-(4-methoxyphenyl)-5-methyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5672399.png)

![4-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]-6-methoxy-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5672405.png)
![9-[3-(ethylthio)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5672412.png)
![1-[2-(1-piperazinyl)ethyl]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride](/img/structure/B5672419.png)

![4-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B5672424.png)

